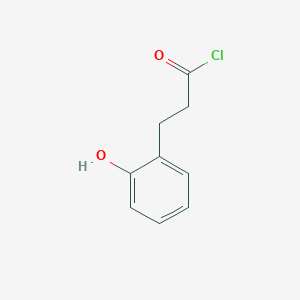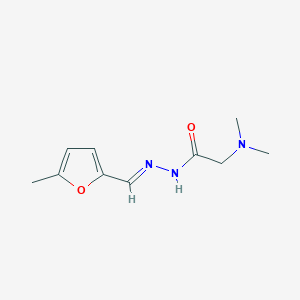
2-(Dimethylamino)-N'-((5-methylfuran-2-yl)methylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a furan ring, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide typically involves the condensation of 2-(dimethylamino)acetohydrazide with 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde group of 5-methylfurfural.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the furan ring or the hydrazone linkage, while reduction may produce reduced forms of the hydrazone or other functional groups.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Medicine: The compound may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It can be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and dimethylamino group may enable it to bind to enzymes or receptors, modulating their activity. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[(Dimethylamino)methyl]-2-furanmethanol: This compound shares the dimethylamino and furan moieties but differs in its overall structure and functional groups.
(E)-1-(2-(2-(4(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone: Another compound with a hydrazone linkage and dimethylamino group, but with a different core structure.
Uniqueness
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8-4-5-9(15-8)6-11-12-10(14)7-13(2)3/h4-6H,7H2,1-3H3,(H,12,14)/b11-6+ |
Clave InChI |
NVBIDKVWHUVFTE-IZZDOVSWSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=N/NC(=O)CN(C)C |
SMILES canónico |
CC1=CC=C(O1)C=NNC(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


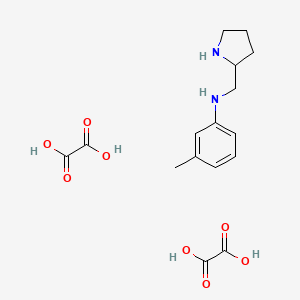
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)
![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)

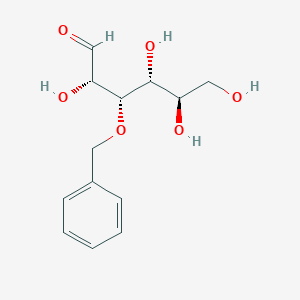
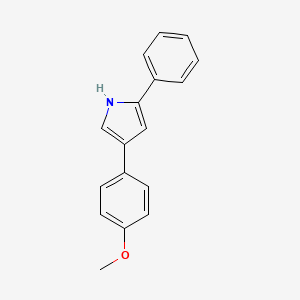
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)


![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
